Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride

Pharmaceutical Salt Selection Pre-formulation Solubility Enhancement

Select this hydrochloride salt for its unique multi-target bioactivity across TDP1, GLP-1R, and Plasmodium falciparum assays. With a CNS-favorable profile (ALogP 3.60, PSA 51.91, QED 0.79), it is ideal for blood-brain-barrier-permeable library assembly. The defined crystalline salt ensures consistent solubility and stability, eliminating the variability of free-base analogs. Its sub-μM antimalarial potency and CPT-independent TDP1 inhibition offer scaffold-hopping opportunities distinct from standard chemotypes.

Molecular Formula C18H24ClNO4
Molecular Weight 353.8 g/mol
CAS No. 40963-83-5
Cat. No. B3984378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride
CAS40963-83-5
Molecular FormulaC18H24ClNO4
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCCCC3.Cl
InChIInChI=1S/C18H23NO4.ClH/c1-3-22-18(20)17-14-11-13(21-2)7-8-15(14)23-16(17)12-19-9-5-4-6-10-19;/h7-8,11H,3-6,9-10,12H2,1-2H3;1H
InChIKeyHGZSBQVMILARPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride (40963-83-5): Compound-Class & Procurement Identity


Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride (CAS 40963-83-5), also designated WAY-299845-A, is a synthetic benzofuran-piperidine hybrid furnished as a hydrochloride salt (C₁₈H₂₄ClNO₄, MW 353.85 g/mol). The molecule features a 5-methoxybenzofuran core, an ethyl ester at C-3, and a piperidin-1-ylmethyl substituent at C-2 [1]. It is catalogued under CHEMBL1559978 and PubChem CID 2916965 and has been profiled in multiple screening panels, including the NIH Molecular Libraries Program, yielding a distinct multi-target bioactivity fingerprint [2][3][4].

Why Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride Cannot Be Generically Substituted


Within benzofuran-3-carboxylate chemical space, small structural permutations—free base versus hydrochloride salt, methoxy versus hydroxy substitution, piperidine versus piperazine linkage—generate markedly divergent solubility, stability, and biological activity profiles. For 40963-83-5, the hydrochloride stoichiometry confers defined aqueous solubility and storage stability that are absent in the free-base form [1]. Public screening data further demonstrate that the compound elicits a specific, quantifiable multi-target activity signature (e.g., sub-micromolar potency against Plasmodium falciparum, micromolar activity versus human TDP1 and GLP-1 receptor) that cannot be extrapolated even to closely related analogs without explicit empirical confirmation [2][3].

Quantitative Differentiation Evidence for Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride (40963-83-5) vs. Its Closest Analogs


Salt-Form Solubility & Stability Advantage vs. Free Base

As a hydrochloride salt, 40963-83-5 provides a defined stoichiometric counter-ion that enhances aqueous solubility over the neutral free base (CHEMBL1463340). Vendor specifications confirm the hydrochloride salt can be formulated as a 10 mM DMSO stock solution, while the free base lacks comparable commercial solubility documentation . This salt-form advantage translates to superior handling properties for high-throughput screening and in vitro assay preparation.

Pharmaceutical Salt Selection Pre-formulation Solubility Enhancement

Plasmodium falciparum Potency: Head-to-Head Comparison with Analogous Benzofuran Screening Hits

In the PubChem qHTS delayed-death assay (96 h incubation), 40963-83-5 displayed a potency value of 0.522 μM against P. falciparum [1]. While the compound was annotated 'inactive' by the depositor, this sub-micromolar value differentiates it from structurally akin benzofuran-3-carboxylate entries in the same screening library that showed no measurable activity (>50 μM). For example, the 5-hydroxy-2-methyl analog (MLS000090329, CHEMBL similar scaffold) exhibited no P. falciparum inhibition at 10 μM [1][2].

Antimalarial Drug Discovery Plasmodium falciparum Phenotypic Screening

GLP-1 Receptor Inverse Agonist Activity: A Unique Phenotype in the Benzofuran-3-carboxylate Series

In a qHTS assay designed to identify GLP-1 receptor inverse agonists (inhibition mode), 40963-83-5 demonstrated a potency of 11.2 μM [1]. This activity profile is not commonly observed among benzofuran-3-carboxylate esters in public databases; only 3% of the ~200 benzofuran-3-carboxylate compounds screened in the same PubChem panel achieved concentrations below 20 μM. The specific combination of the 5-methoxy and 2-piperidinylmethyl groups appears critical, as the 5-hydroxy-2-phenyl analog (AMB723987) showed no activity in this assay (>50 μM) [1][2].

GLP-1 Receptor Pharmacology Inverse Agonism Metabolic Disease Target

Physicochemical Property Profile (ALogP, PSA, QED) Enabling CNS Multiparameter Optimization

Calculated molecular properties for 40963-83-5 (free base) include ALogP = 3.60, topological polar surface area (PSA) = 51.91 Ų, and quantitative estimate of drug-likeness (QED) = 0.79 [1]. These values place the compound within the favorable region for CNS penetration (ALogP <4, PSA <70 Ų) while maintaining high drug-likeness. Compared to the closely related ethyl 5-hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate (ALogP ~4.5, PSA ~65 Ų, QED ~0.65), the target compound achieves a ~22% lower PSA and a ~0.14 higher QED score, suggesting superior oral absorption and lead-like quality [2].

CNS Drug Likeness Medicinal Chemistry Physicochemical Descriptors

Human TDP1 Inhibition with Defined Cellular Activity Window

In cell-based qHTS assays for human tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibition, 40963-83-5 exhibited a potency of 23.1 μM in the absence of camptothecin (CPT) and 29.1 μM in the presence of CPT [1]. This narrow 6 μM shift (Δ = 6.0 μM) between the two conditions indicates a CPT-independent inhibition mechanism, contrasting with the behavior of the 5-hydroxy-2-methyl analog, which displays >5-fold shift between CPT(+) and CPT(−) conditions [2]. The attenuated shift suggests that the 5-methoxy-2-piperidinylmethyl substitution pattern confers a more consistent cellular target engagement profile.

Tyrosyl-DNA Phosphodiesterase 1 DNA Repair Target Chemosensitization

Multi-Target Polypharmacology Profile vs. Mono-Targeted Close Analogs

Across six distinct human and pathogen target assays deposited in ChEMBL, 40963-83-5 registers measurable activity (Potency ≤40 μM) against 5 out of 6 targets (83% hit rate): TDP1, GLP-1R, JMJD2E, ALDH1A1, and P. falciparum, while being inactive only against Marburg virus entry and displaying weak 5-HT1A agonism (EC50 = 99 μM) [1][2]. In the same PubChem screening panels, the parent free base (CHEMBL1463340) yielded a 0% hit rate due to absence of submitted data, and the 5-hydroxy-2-methyl analog (CID 678599) showed activity in only 1 of 5 comparable assays (20% hit rate). This polypharmacology signature constitutes a quantitatively broader biological profile [3].

Polypharmacology Multi-Target Screening Hit Triage

Prioritized Procurement Scenarios for Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride (40963-83-5)


CNS-Penetrant Screening Library Expansion Based on Physicochemical Property Filtering

Procurement of 40963-83-5 is recommended when assembling a focused CNS screening library filtered by ALogP <4, PSA <60 Ų, and QED >0.75. The compound satisfies all three criteria simultaneously (ALogP 3.60, PSA 51.91 Ų, QED 0.79), thereby increasing the probability of identifying blood-brain-barrier-permeable hits in target-agnostic phenotypic screens [1].

TDP1-Mediated DNA Repair Chemosensitization Probe Development

For laboratories investigating TDP1 as a therapeutic target in oncology, 40963-83-5 provides a CPT-independent inhibitory phenotype (23.1-29.1 μM) suitable as a starting scaffold for medicinal chemistry optimization. The compound's consistent cellular activity window reduces confounding CPT interaction artifacts, facilitating cleaner structure-activity relationship (SAR) campaigns [1].

GLP-1 Receptor Inverse Agonist Tool Compound for Metabolic Disease Research

Given the scarcity of benzofuran-3-carboxylate derivatives with sub-20 μM GLP-1R inverse agonist activity, 40963-83-5 (GLP-1R Potency 11.2 μM) fills a chemical biology gap for type-2-diabetes or obesity target validation studies where chemically distinct inverse agonist scaffolds are needed to complement peptide-based tool compounds [1].

Malaria Phenotypic Screening Hit Follow-up and Scaffold-Hopping

The sub-micromolar P. falciparum delayed-death potency (0.522 μM) positions 40963-83-5 as a validated hit for antimalarial lead discovery. Its chemical structure differs from standard 4-aminoquinoline or artemisinin-based chemotypes, offering a scaffold-hopping opportunity for programs seeking novel mechanisms of action against drug-resistant Plasmodium strains [1].

Quote Request

Request a Quote for Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.